rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine
CAS No.:
Cat. No.: VC16556472
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10F3NO |
|---|---|
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine |
| Standard InChI | InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 |
| Standard InChI Key | YQRAKOTXZFIGPC-WHFBIAKZSA-N |
| Isomeric SMILES | C[C@H]1[C@H](OCCN1)C(F)(F)F |
| Canonical SMILES | CC1C(OCCN1)C(F)(F)F |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound’s core structure consists of a morpholine ring—a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
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A trifluoromethyl group at the C2 position, contributing electronegativity and metabolic stability.
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A methyl group at the C3 position, influencing steric bulk and hydrophobic interactions.
The stereochemistry is defined by the (2R,3R) configuration, though the "rac-" prefix indicates the compound is a racemic mixture of enantiomers. The isomeric SMILES string (C[C@H]1[C@H](OCCN1)C(F)(F)F) explicitly denotes the relative configurations .
Table 1: Key Structural Descriptors
Synthetic Routes and Optimization Strategies
Table 2: Predicted Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Methyl-2-morpholinone | TFAA, DCM, 0°C → RT | Trifluoroacetylation |
| 2 | 2-Trifluoromethyl-3-methylmorpholine | NaBH₄, MeOH | Reduction of carbonyl |
| 3 | Racemic mixture | Chiral SFC column | Enantiomer separation |
Physicochemical and Spectroscopic Properties
Mass Spectrometry and Collision Cross-Section
PubChemLite data predict collision cross-section (CCS) values for various adducts, critical for LC-MS/MS identification :
Table 3: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.07872 | 140.8 |
| [M+Na]⁺ | 192.06066 | 148.3 |
| [M-H]⁻ | 168.06416 | 137.8 |
These values aid in distinguishing the compound from structural analogs during metabolomic studies.
Solubility and Partitioning
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logP (Predicted): ~1.2 (moderate lipophilicity due to -CF₃).
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Aqueous Solubility: Limited (estimated <1 mg/mL), necessitating solubilizing agents (e.g., DMSO) for in vitro assays.
Comparative Analysis with Related Morpholine Derivatives
Structural Analogues
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rac-(2R,3R)-2-(Trifluoromethyl)chroman-3-amine: Shares the -CF₃ group but incorporates a benzopyran ring instead of morpholine .
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BACE1 Inhibitors: Morpholine-2-carboxamides demonstrate β-secretase inhibition, suggesting potential neurological applications for -CF₃-bearing variants .
Table 4: Functional Group Impact on Bioactivity
| Compound | Key Substituents | Reported Activity |
|---|---|---|
| rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine | -CF₃, -CH₃ | Not yet reported |
| BACE1 Inhibitor (Ref 4) | -CF₃, pyrazine carboxamide | IC₅₀ = 12 nM (BACE1) |
Challenges and Future Prospects
Knowledge Gaps
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Biological Activity: No in vitro or in vivo data are publicly available for this specific compound .
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Metabolic Stability: The impact of -CF₃ on cytochrome P450 interactions remains unstudied.
Recommended Studies
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Kinase Inhibition Screening: Prioritize panels targeting kinases implicated in oncology (e.g., EGFR, VEGFR).
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Enantiomer-Specific Activity: Separate (2R,3R) and (2S,3S) forms to assess stereochemical effects on potency.
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